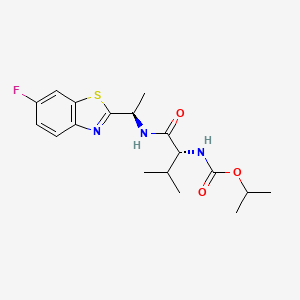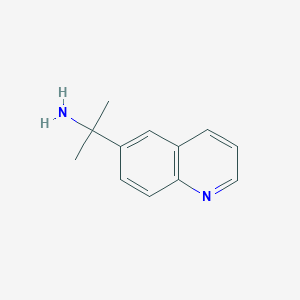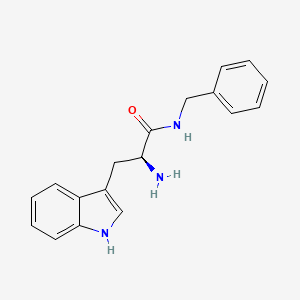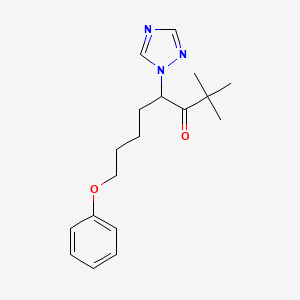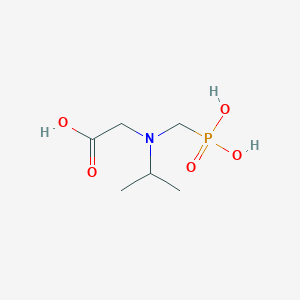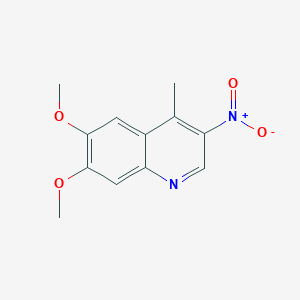![molecular formula C16H16ClN3O B8667355 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B8667355.png)
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide
Descripción general
Descripción
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure features a benzamide core substituted with a chloro-cyclopropyl-pyridinyl group and an N-methyl group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a Hantzsch pyridine synthesis or other pyridine-forming reactions.
Cyclopropyl Substitution: Introduction of the cyclopropyl group can be achieved via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Chlorination: The chloro group is introduced through electrophilic chlorination using reagents like thionyl chloride or N-chlorosuccinimide.
Amidation: The benzamide core is formed through an amidation reaction, typically involving the reaction of an amine with a carboxylic acid derivative.
N-Methylation: The final step involves N-methylation, which can be achieved using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the pyridine ring.
Reduction: Reduction reactions may target the chloro group or the carbonyl group in the benzamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cyclopropyl or pyridine ring.
Reduction: Reduced forms of the chloro or carbonyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Biology: As a tool for studying biological pathways and mechanisms.
Industry: In the development of new catalysts or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, modulating its activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chloro-5-methyl-pyridin-4-ylamino)-N-methyl-benzamide
- 2-(2-Chloro-5-ethyl-pyridin-4-ylamino)-N-methyl-benzamide
- 2-(2-Chloro-5-propyl-pyridin-4-ylamino)-N-methyl-benzamide
Uniqueness
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs with linear alkyl groups. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Propiedades
Fórmula molecular |
C16H16ClN3O |
|---|---|
Peso molecular |
301.77 g/mol |
Nombre IUPAC |
2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C16H16ClN3O/c1-18-16(21)11-4-2-3-5-13(11)20-14-8-15(17)19-9-12(14)10-6-7-10/h2-5,8-10H,6-7H2,1H3,(H,18,21)(H,19,20) |
Clave InChI |
IKXSWMDBVXYXPH-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C3CC3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

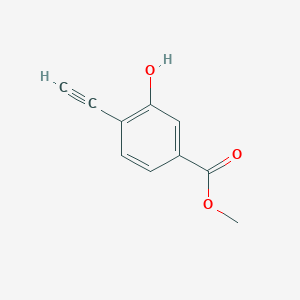
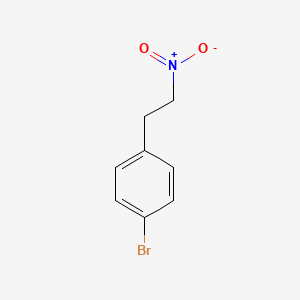
![Diethyl [(2-fluorophenyl)methyl]propanedioate](/img/structure/B8667290.png)
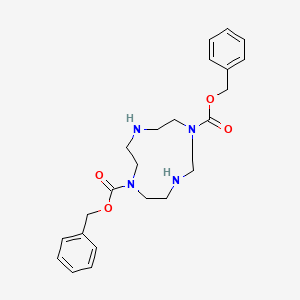
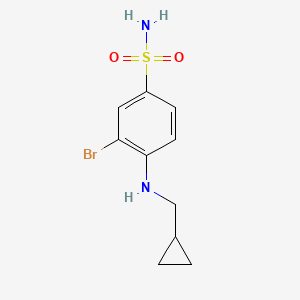

![2-[2-(2-Chloroethoxy)phenyl]-[1,3]-dioxolane](/img/structure/B8667326.png)
